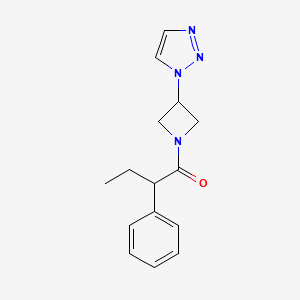
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine protein kinase that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in a variety of human diseases, including cancer, diabetes, and neurodegenerative disorders.
科学的研究の応用
Anti-Tubercular Activity
Azetidinone derivatives, incorporating 1,2,4-triazole, were investigated for their anti-tubercular properties. These compounds showed promising activity against Mycobacterium tuberculosis, suggesting potential for developing new anti-tubercular agents (Thomas, George, & Harindran, 2014).
Antimicrobial and Antifungal Activities
Novel azetidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Some of these compounds demonstrated significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Mohite & Bhaskar, 2011).
Anticancer Activity
Research into azetidinone and triazole compounds has shown promising results in anticancer activity. For instance, heterocyclic compounds with triazole rings were evaluated for their anticancer efficacy against bone cancer cell lines, highlighting the therapeutic potential of these molecular frameworks in oncology (Lv et al., 2019).
Anticonvulsant Evaluation
Tetrazole and triazole-containing compounds were synthesized and tested for their anticonvulsant activity. Certain derivatives exhibited excellent anticonvulsant properties, underscoring the potential of these chemical structures in developing new treatments for epilepsy (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Synthesis and Characterization
Numerous studies have focused on the synthesis and characterization of triazole and azetidinone derivatives, exploring their biological activities and potential applications in medicinal chemistry. The diverse chemical properties and biological activities of these compounds illustrate their significance in drug discovery and development (Prakash et al., 2011).
特性
IUPAC Name |
2-phenyl-1-[3-(triazol-1-yl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-14(12-6-4-3-5-7-12)15(20)18-10-13(11-18)19-9-8-16-17-19/h3-9,13-14H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKROZFXXFCQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


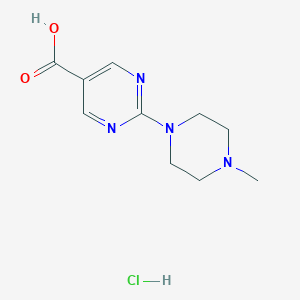
![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)
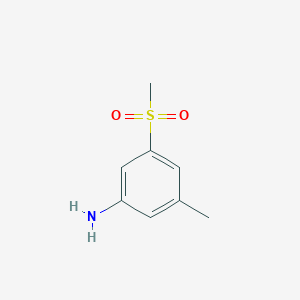
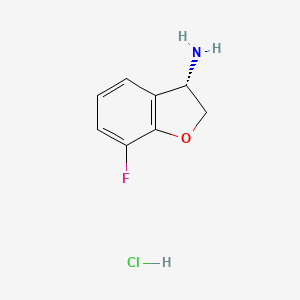

![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2625337.png)

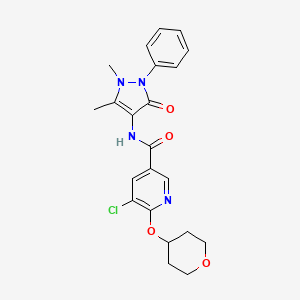
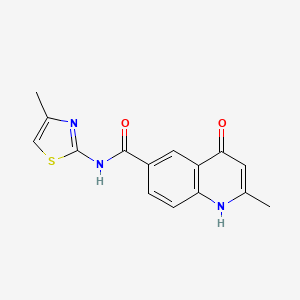
![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)
![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)
![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2625351.png)